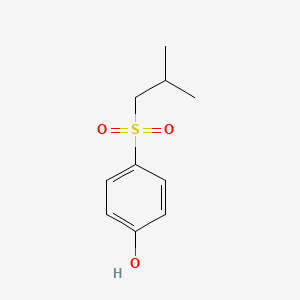
4-(2-Methylpropanesulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropanesulfonyl)phenol is an organic compound with the molecular formula C10H14O3S. It is a white to light yellow solid with a distinctive odor. This compound is stable at room temperature but should be kept away from oxidizing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(2-Methylpropanesulfonyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with 2-methylpropanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methylpropanesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropanesulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays to study enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropanesulfonyl)phenol involves its interaction with specific molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with various biological molecules, affecting their function. Additionally, the sulfonyl group can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-(2-Hydroxyethyl)phenol: Similar structure but with a hydroxyethyl group instead of a methylpropanesulfonyl group.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring .
Uniqueness: 4-(2-Methylpropanesulfonyl)phenol is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This makes it valuable in specific industrial and research applications .
Eigenschaften
Molekularformel |
C10H14O3S |
|---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
4-(2-methylpropylsulfonyl)phenol |
InChI |
InChI=1S/C10H14O3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
LRSOIINFIJUUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


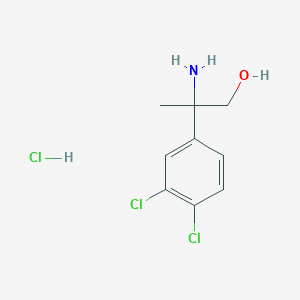
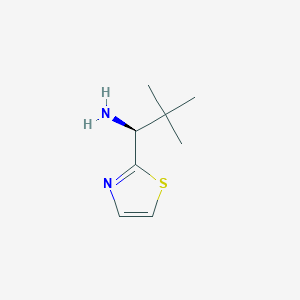

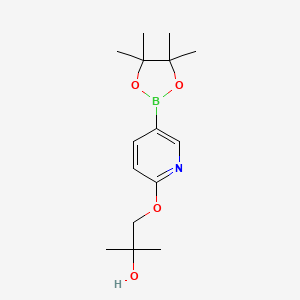
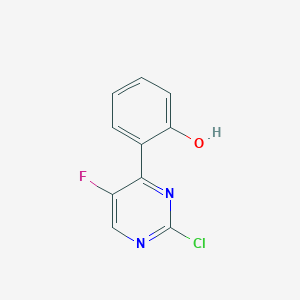
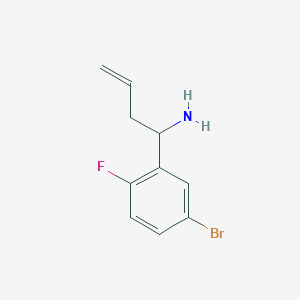
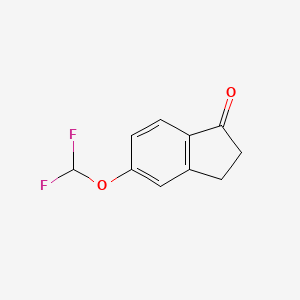
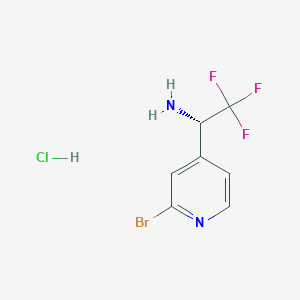
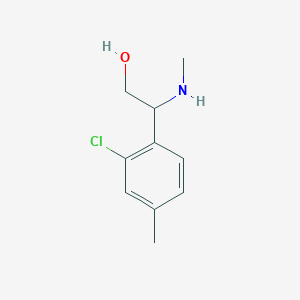
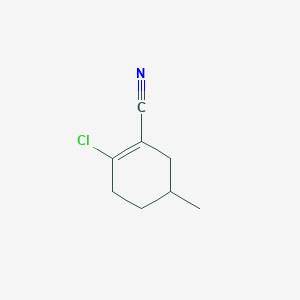
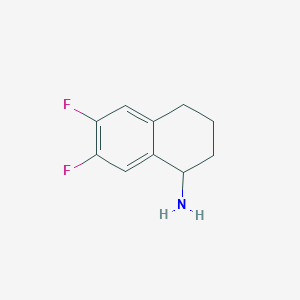
![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)


